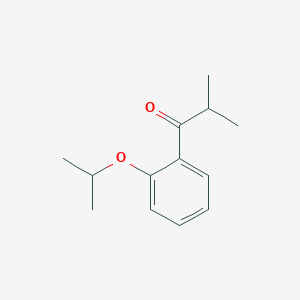

2'-iso-Propoxy-2-methylpropiophenone

Description

2'-iso-Propoxy-2-methylpropiophenone is a substituted propiophenone derivative characterized by an isopropoxy group (-OCH(CH₃)₂) at the 2' position of the benzene ring and a methyl group (-CH₃) at the 2-position of the propanone chain. This compound belongs to the aryl alkyl ketone family, where electronic and steric effects of substituents significantly influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

2-methyl-1-(2-propan-2-yloxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9(2)13(14)11-7-5-6-8-12(11)15-10(3)4/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZAGKNMGDPYEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=CC=C1OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-iso-Propoxy-2-methylpropiophenone typically involves the alkylation of 2-methylpropiophenone with iso-propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 2’-iso-Propoxy-2-methylpropiophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2’-iso-Propoxy-2-methylpropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed

Oxidation: 2’-iso-Propoxy-2-methylbenzoic acid.

Reduction: 2’-iso-Propoxy-2-methylpropiophenol.

Substitution: 4-bromo-2’-iso-Propoxy-2-methylpropiophenone.

Scientific Research Applications

2’-iso-Propoxy-2-methylpropiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-iso-Propoxy-2-methylpropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the reaction. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Substituent Position and Steric Effects

- 3'-iso-Propoxy-2-methylpropiophenone (CAS Ref: 10-F394069 ): This positional isomer differs in the placement of the isopropoxy group (3' vs. 2' position).

- 2'-Methylpropiophenone (CAS 2040-14-4 ): Lacking the isopropoxy group, this compound exhibits simpler electronic effects, with the methyl group at the 2' position primarily inducing steric hindrance. Its molecular weight (148.205 g/mol) is lower than 2'-iso-Propoxy-2-methylpropiophenone, suggesting differences in solubility and volatility.

Functional Group Modifications

- Propofol-Related Ethers (e.g., 2,6-Diisopropylphenyl isopropylether ): These compounds share the isopropoxy ether motif but lack the ketone functionality.

Ethyl 2-(4-iso-butylphenyl)sulfanyl-2-oxo-acetate :

This analog replaces the isopropoxy group with a sulfanyl-oxo-acetate chain, introducing hydrogen-bonding capacity and altering lipophilicity. Such modifications could impact bioavailability in pharmacological contexts.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Research Findings and Implications

- Reactivity Trends: The electron-donating isopropoxy group in this compound may activate the benzene ring toward electrophilic substitution at the para position, whereas the methyl group on the propanone chain could hinder nucleophilic attack at the carbonyl carbon.

- Pharmacological Potential: Structural similarities to Propofol derivatives suggest possible sedative or anesthetic properties, though the ketone group introduces metabolic liabilities (e.g., susceptibility to reductase enzymes).

Biological Activity

2'-iso-Propoxy-2-methylpropiophenone is an organic compound that has garnered attention for its potential biological activities. This compound is primarily studied for its interactions with various biological systems, including enzyme inhibition and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure:

The chemical formula for this compound is C13H18O2. It features an iso-propoxy group attached to a methylpropiophenone backbone, which influences its steric and electronic properties.

Synthesis:

The compound is synthesized through the alkylation of 2-methylpropiophenone with iso-propyl bromide in the presence of a base like potassium carbonate, typically in organic solvents such as acetone or dimethylformamide under reflux conditions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can result in:

- Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting cytochrome P450 enzymes, which play a critical role in drug metabolism.

- Signal Transduction Modulation: By interacting with cellular receptors, it may influence signal transduction pathways, affecting gene expression and cellular responses.

Enzyme Interactions

Research indicates that this compound exhibits significant interactions with various enzymes:

| Enzyme | Activity | Reference |

|---|---|---|

| Cytochrome P450 | Inhibition | |

| Aldose Reductase | Moderate inhibition | |

| Lipoxygenase | Potential inhibitory effects |

These interactions suggest that the compound could be explored further for therapeutic uses, particularly in conditions related to metabolic disorders.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary findings indicate that at certain concentrations, the compound exhibits low cytotoxicity towards human cell lines, making it a candidate for further pharmacological exploration.

Comparative Analysis

When compared to similar compounds such as 2-Hydroxy-2-methylpropiophenone and 2-Methoxy-2-methylpropiophenone, this compound demonstrates unique properties due to its iso-propoxy substituent. This structural feature enhances its reactivity and specificity towards certain biological targets.

| Compound | Key Feature | Biological Activity |

|---|---|---|

| 2-Hydroxy-2-methylpropiophenone | Hydroxy group | Moderate enzyme inhibition |

| 2-Methoxy-2-methylpropiophenone | Methoxy group | Low cytotoxicity |

| This compound | Iso-propoxy group | Significant enzyme inhibition |

Case Studies

Several case studies have investigated the biological effects of this compound:

-

Case Study on Enzyme Inhibition:

A study focused on the inhibition of cytochrome P450 enzymes demonstrated that the compound could reduce the metabolism of certain drugs, suggesting potential implications for drug interactions in therapeutic settings. -

Case Study on Cytotoxicity:

Another investigation assessed the cytotoxic effects on human liver cancer cell lines. Results indicated that while high concentrations led to cell death, lower concentrations were relatively safe, indicating a dose-dependent effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.